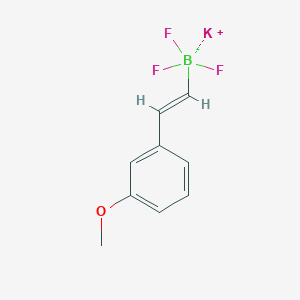
Potassium (E)-trifluoro(3-methoxystyryl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (E)-trifluoro(3-methoxystyryl)borate is an organoboron compound characterized by the presence of a trifluoromethyl group and a methoxystyryl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (E)-trifluoro(3-methoxystyryl)borate can be synthesized through a series of reactions involving the coupling of appropriate boronic acids with trifluoromethylated styryl derivatives. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative reacts with a trifluoromethylated styryl halide in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C, and can be carried out in various solvents, including ethanol and toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Potassium (E)-trifluoro(3-methoxystyryl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borate esters.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups, such as methyl or hydroxyl groups.
Substitution: The methoxystyryl moiety can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and various substituted styryl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Potassium (E)-trifluoro(3-methoxystyryl)borate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Potassium (E)-trifluoro(3-methoxystyryl)borate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with various proteins, modulating their activity and influencing cellular pathways . The exact molecular targets and pathways involved depend on the specific application and the derivative of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
- Potassium (E)-trifluoro(4-methoxystyryl)borate
- Potassium (E)-trifluoro(3-hydroxystyryl)borate
- Potassium (E)-trifluoro(3-methylstyryl)borate
Uniqueness
Potassium (E)-trifluoro(3-methoxystyryl)borate is unique due to the presence of both the trifluoromethyl and methoxystyryl groups, which confer distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methoxystyryl moiety provides a site for further functionalization.
Properties
Molecular Formula |
C9H9BF3KO |
|---|---|
Molecular Weight |
240.07 g/mol |
IUPAC Name |
potassium;trifluoro-[(E)-2-(3-methoxyphenyl)ethenyl]boranuide |
InChI |
InChI=1S/C9H9BF3O.K/c1-14-9-4-2-3-8(7-9)5-6-10(11,12)13;/h2-7H,1H3;/q-1;+1/b6-5+; |
InChI Key |
QLADROLRJJMGDI-IPZCTEOASA-N |
Isomeric SMILES |
[B-](/C=C/C1=CC(=CC=C1)OC)(F)(F)F.[K+] |
Canonical SMILES |
[B-](C=CC1=CC(=CC=C1)OC)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


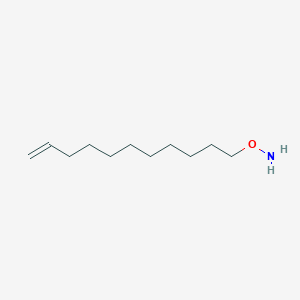
![Potassium trifluoro(spiro[2.2]pentan-1-yl)borate](/img/structure/B13458228.png)
amine hydrochloride](/img/structure/B13458239.png)
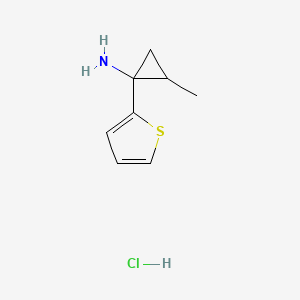
![1-[4-(Difluoromethyl)phenyl]piperazine dihydrochloride](/img/structure/B13458254.png)
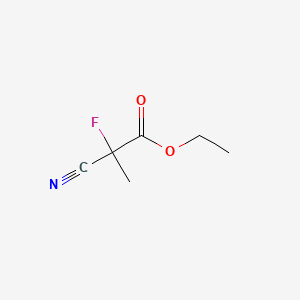
![2-{[(tert-butoxy)carbonyl]amino}-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid](/img/structure/B13458273.png)

![2-(Tetrahydro-2H-pyran-4-yl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13458283.png)
![3-[4-(chloromethyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole](/img/structure/B13458288.png)
![2-{6-[2-(4-Methylpiperazin-1-yl)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine trihydrochloride](/img/structure/B13458294.png)

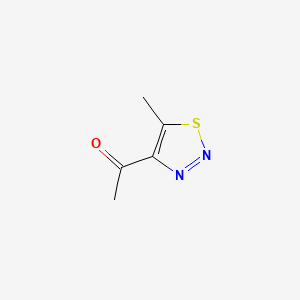
![2-{[(tert-butoxy)carbonyl]amino}-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid](/img/structure/B13458321.png)
